EHop-016

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EHop-016 is a novel small molecule inhibitor specifically targeting Rac GTPase activity. Rac GTPases are part of the Rho family of small GTPases, which play a crucial role in regulating the actin cytoskeleton, cell migration, and invasion. This compound has shown significant potential as a therapeutic agent for inhibiting cancer metastasis by blocking Rac activity .

準備方法

Synthetic Routes and Reaction Conditions: EHop-016 is synthesized based on the structure of the established Rac/Rac guanine nucleotide exchange factor inhibitor NSC23766. The synthesis involves multiple steps, including the formation of a pyrimidine core and the attachment of specific functional groups to enhance its inhibitory activity .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound typically involves standard organic synthesis techniques, including condensation reactions, purification steps, and characterization using techniques like nuclear magnetic resonance and high-performance liquid chromatography .

化学反応の分析

反応の種類: EHop-016 は、酸化や還元などの従来の化学反応ではなく、主にタンパク質と相互作用します。 特に、Rac GTPase とそのグアニンヌクレオチド交換因子間の相互作用を阻害します .

一般的な試薬と条件: this compound の合成には、ピリミジン誘導体、カルバゾール化合物、モルホリンなどの試薬が使用されます。 反応条件には通常、制御された温度、ジメチルスルホキシドなどの溶媒、および高純度を達成するための精製ステップが含まれます .

主要な生成物: 合成の主要な生成物は this compound 自体であり、Rac1 および Rac3 GTPase 活性を高い特異性で阻害する能力が特徴です .

4. 科学研究への応用

This compound は、その癌研究における潜在的な可能性について広く研究されてきました。 転移性癌細胞における Rac 活性を阻害し、細胞移動を減らし、細胞移動に不可欠なラメリポディアの形成を阻害する効果が示されています . さらに、this compound は、アクチン細胞骨格の再編成や細胞シグナル伝達経路など、さまざまな細胞プロセスにおける Rac GTPase の役割を調査する研究で使用されています .

科学的研究の応用

Chemical Properties and Mechanism of Action

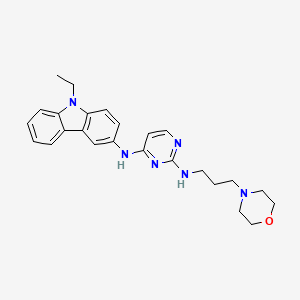

Chemical Structure : EHop-016 is identified chemically as N4-(9-ethyl-9H-carbazol-3-yl)-N2-(3-morpholin-4-yl-propyl)-pyrimidine-2,4-diamine. It exhibits a high degree of purity (≥98%) and an IC50 value of approximately 1 μM, making it a potent inhibitor of Rac activity .

Mechanism : this compound functions by blocking the interaction between Rac and guanine nucleotide exchange factors (GEFs), specifically Vav2. This inhibition disrupts Rac's role in promoting cell migration and invasion, critical steps in cancer metastasis. Additionally, at higher concentrations (around 10 μM), this compound also inhibits Cdc42, another GTPase involved in cell signaling .

Scientific Research Applications

This compound has been extensively studied for its applications in various cancer types, particularly breast cancer. Below are key areas of research:

Inhibition of Cancer Metastasis

This compound has demonstrated significant efficacy in reducing the migration and invasion of metastatic cancer cells. In vitro studies using MDA-MB-435 and MDA-MB-231 breast cancer cell lines showed that this compound effectively decreases Rac activity, leading to reduced lamellipodia formation and inhibited cell migration .

Tumor Growth Suppression

In vivo experiments using nude mouse models have illustrated that this compound not only inhibits tumor growth but also reduces metastasis. This suggests its potential as a therapeutic agent in managing advanced breast cancer .

Impact on Viral Infections

Recent studies have indicated that this compound may also play a role in antiviral applications. It has been shown to suppress herpes simplex virus replication by inhibiting Rac1 activity, which is essential for viral entry and replication . This opens avenues for exploring this compound's utility beyond oncology.

Case Studies

The following case studies highlight the effectiveness of this compound in various experimental settings:

作用機序

EHop-016 は、Rac GTPase とそのグアニンヌクレオチド交換因子間の相互作用を特異的に阻害することで効果を発揮します。この阻害は、Rac の活性化を阻止し、p21 活性化キナーゼ 1 活性などの下流シグナル伝達経路の減少につながります。 その結果、this compound は細胞移動と浸潤を効果的に抑制し、抗転移療法の有望な候補となっています .

類似化合物:

- NSC23766: this compound の構造的基礎となった、初期の Rac/Rac グアニンヌクレオチド交換因子阻害剤 .

- MBQ-167: 同じ作用機序を持つ別の Rac 阻害剤 .

- LAS 52449110: グアニンヌクレオチド交換因子結合部位を標的とすることで、Rac1 を阻害する可能性があることが判明した化合物 .

独自性: this compound は、Rac1 および Rac3 GTPase 活性を阻害する高い特異性と効力によって独自性があります。 阻害濃度 (IC50) は 1.1 マイクロモルであり、これは NSC23766 よりも大幅に低く、より効果的な阻害剤となっています .

類似化合物との比較

- NSC23766: An earlier Rac/Rac guanine nucleotide exchange factor inhibitor, which served as the structural basis for EHop-016 .

- MBQ-167: Another Rac inhibitor with similar mechanisms of action .

- LAS 52449110: A compound identified for its potential to inhibit Rac1 by targeting the guanine nucleotide exchange factor binding site .

Uniqueness: this compound is unique due to its high specificity and potency in inhibiting Rac1 and Rac3 GTPase activity. It has an inhibitory concentration (IC50) of 1.1 micromolar, which is significantly lower than that of NSC23766, making it a more effective inhibitor .

生物活性

EHop-016 is a novel small molecule inhibitor specifically targeting the Rho GTPase Rac, which plays a crucial role in cancer cell migration and metastasis. This compound was developed to enhance the inhibition of Rac activity compared to its predecessor, NSC23766, which was found to be ineffective in aggressive cancer cell lines.

This compound functions by blocking the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2. This interaction is critical for the activation of Rac, which is often overexpressed in metastatic cancers. The inhibition of Rac activity leads to reduced cell migration and invasion, making this compound a promising candidate for cancer therapy.

Key Findings

- Inhibition Potency :

- Selectivity :

- Impact on Cell Viability :

- Downstream Effects :

Research Studies and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Key Studies on this compound

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a bioavailability of approximately 30% when administered orally or intraperitoneally, with an average half-life of about 4.5 hours. This suggests that this compound could be effectively utilized as a therapeutic agent in clinical settings for treating metastatic cancers .

特性

IUPAC Name |

4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTZZRFCMOAFCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of EHop-016?

A1: this compound primarily targets the Rho GTPase Rac, specifically Rac1 and Rac3 at lower concentrations. [, , , ]

Q2: How does this compound interact with Rac1/3?

A2: this compound disrupts the interaction between Rac1/3 and its guanine nucleotide exchange factor (GEF) Vav2. This interaction is crucial for Rac activation. [, ] At higher concentrations, this compound can also directly inhibit GTP/GDP binding to Rac1/3. []

Q3: What are the downstream consequences of this compound-mediated Rac1/3 inhibition?

A3: this compound reduces the activity of Rac1/3 downstream effectors like p21-activated kinase (PAK) and STAT3. [] This leads to inhibition of crucial processes for cancer progression, such as lamellipodia formation, cell migration, and invasion. [] Additionally, this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis, particularly in detached cancer cells. []

Q4: How does this compound impact the tumor microenvironment?

A4: Research suggests that this compound can reduce tumor-infiltrating macrophages, neutrophils, and myeloid-derived suppressor cells (MDSCs). [] It may also modulate cytokine levels in the tumor microenvironment, decreasing pro-inflammatory cytokines like Interleukin-6 (IL-6). [, ]

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not disclose the exact molecular formula and weight of this compound.

Q6: Is there any spectroscopic data available for this compound?

A6: The research abstracts do not provide specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound.

Q7: How do structural modifications of this compound affect its activity?

A7: Researchers have explored this compound derivatives to enhance its efficacy and bioavailability. [, , ] Modifications have resulted in compounds like MBQ-167, a dual Rac/Cdc42 inhibitor with greater potency than this compound. [, ] Other derivatives, like HV-107 and HV-118, also exhibit improved anti-cancer activity. [, , ]

Q8: What is known about the stability of this compound?

A8: The provided abstracts do not contain specific information on the stability of this compound under various conditions.

Q9: Have any formulation strategies been investigated to improve this compound's stability or bioavailability?

A9: Research mentions that this compound has moderate bioavailability and efforts are underway to improve it. [, ] One study mentions the development of immunoliposomes as potential delivery vehicles for this compound in breast cancer. []

Q10: What is the pharmacokinetic profile of this compound in preclinical models?

A10: Studies in mice showed that this compound is rapidly cleared from plasma with a half-life of approximately 5 hours. [] Its bioavailability is around 30%, suggesting the need for improvement. [, ] A UPLC/MS/MS method has been developed to quantify this compound in mouse plasma for pharmacokinetic studies. []

Q11: How does the pharmacokinetic profile of this compound relate to its in vivo efficacy?

A11: While this compound shows promising in vivo efficacy at certain doses, its rapid clearance and moderate bioavailability necessitate further optimization for sustained therapeutic effects. [, , ]

Q12: What cell-based assays have been used to assess the efficacy of this compound?

A12: Various cell-based assays, including MTT assays for cell viability, wound healing assays for cell migration, transwell assays for invasion, and mammosphere formation assays for stem cell-like properties, have been employed to evaluate this compound's efficacy. [, , , ]

Q13: Which animal models have been used to study this compound's effects?

A13: this compound's efficacy has been investigated in mouse models of breast cancer, demonstrating significant reductions in tumor growth and metastasis. [, , , ] Additionally, it has been tested in mouse models for other cancers, including gastric and pancreatic cancer. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。